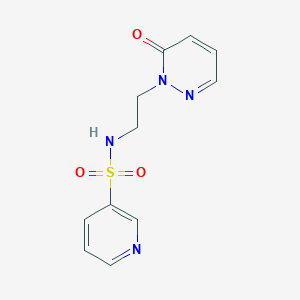

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Description

N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a pyridazine derivative featuring a sulfonamide group linked to a pyridine ring via an ethyl spacer. Its structure comprises a 6-oxopyridazine core, a sulfonamide moiety, and a pyridine substituent, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-[2-(6-oxopyridazin-1-yl)ethyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c16-11-4-2-6-13-15(11)8-7-14-19(17,18)10-3-1-5-12-9-10/h1-6,9,14H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGQTWWEEXBIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible development as a therapeutic agent, particularly in antimicrobial or anticancer research.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, disrupting biological pathways. The pyridazine and pyridine rings may facilitate binding to target proteins or nucleic acids, enhancing its efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound shares structural homology with pyridazine-based sulfonamides and sulfonate esters synthesized via similar routes. Below, we compare its key attributes with those of analogs reported in the literature.

Key Observations :

- Substituent Diversity : The target compound’s pyridine-3-sulfonamide group distinguishes it from analogs like 5a (benzyloxy-benzenesulfonamide) and 7a (methanesulfonate-benzenesulfonamide). The ethyl linker may enhance conformational flexibility compared to rigid aryl groups in analogs.

- Synthetic Routes : While 5a and 7a are synthesized via benzyl bromide alkylation or sulfonyl chloride coupling , the target compound likely employs nucleophilic substitution or sulfonamide formation, leveraging pyridine’s reactivity.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties (Estimated via Computational Tools)

| Property | Target Compound | 5a | 7a |

|---|---|---|---|

| Molecular Weight (g/mol) | ~309.3 | 385.4 | 361.3 |

| LogP (Lipophilicity) | 1.2 | 2.5 | 1.8 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 6 | 7 | 7 |

Key Observations :

- Lipophilicity : The target compound’s lower LogP (1.2 vs. 2.5 for 5a ) suggests improved aqueous solubility, attributed to the pyridine ring’s polarity.

- Bioavailability : Reduced molecular weight (~309 vs. 385 for 5a ) may enhance membrane permeability, a critical factor in drug design.

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its structural formula, which features a pyridine ring, a pyridazinone moiety, and a sulfonamide group. The unique combination of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of pyridazinone compounds can possess significant antimicrobial properties. For instance, compounds structurally similar to this compound have demonstrated efficacy against various bacterial strains .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes. For example, related pyridazine derivatives have been studied for their ability to inhibit monoamine oxidases (MAOs), which are critical in neurotransmitter metabolism . This inhibition could have implications for treating neurological disorders.

- Antifungal Activity : Some studies have highlighted the antifungal properties of pyridazinone derivatives, suggesting that this compound could also exhibit similar activity against fungal pathogens .

1. Antimicrobial Evaluation

A study on the synthesis and evaluation of new pyridazinone derivatives reported that compounds similar to this compound showed promising results against Mycobacterium tuberculosis. The research indicated that modifications in the structure could enhance antimicrobial potency .

2. Enzyme Inhibition Studies

Research has focused on the inhibition of monoamine oxidases by related compounds, where it was found that specific structural features significantly influence inhibitory activity. The sulfonamide group in particular enhances binding affinity to the enzyme's active site . The potential implications for treating depression and anxiety disorders are noteworthy.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide?

- Methodological Answer : The synthesis typically involves two key steps:

Pyridazine Ring Formation : Reacting hydrazine with a dicarbonyl precursor (e.g., maleic anhydride) under reflux conditions in ethanol or THF to generate the pyridazinone core .

Sulfonamide Introduction : Coupling the pyridazinone intermediate with pyridine-3-sulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C. Solvent choice (e.g., DMF or DCM) and stoichiometric ratios must be optimized to avoid side reactions .

Key Characterization: Monitor reactions via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- NMR Spectroscopy : Assign peaks for the pyridazine (δ 6.5–7.5 ppm) and sulfonamide (δ 2.8–3.5 ppm) moieties. H-N HMBC can resolve ambiguities in heterocyclic regions .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Compare bond lengths/angles with similar sulfonamide-pyridazine hybrids (e.g., C–S bond ~1.76 Å) .

- Computational Modeling : Optimize geometry using DFT (B3LYP/6-31G*) and compare theoretical vs. experimental IR spectra .

Q. What are the primary biological assays used to evaluate its activity?

- Methodological Answer : Initial screening often includes:

- Enzyme Inhibition : Test against carbonic anhydrase or dihydrofolate reductase (DHFR) at 10–100 µM concentrations. Use UV-Vis assays (e.g., esterase activity for CA inhibition) .

- Antimicrobial Susceptibility : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth, with ciprofloxacin as a control .

- Cytotoxicity : MTT assays on HEK-293 or HeLa cells, reporting IC₅₀ values ± SEM .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

- Methodological Answer : Common yield-limiting factors and solutions:

- Low Sulfonamide Coupling Efficiency : Use freshly distilled DMF as solvent, and pre-activate the sulfonyl chloride with 1.2 eq. of DIPEA. Maintain temperatures ≤25°C to minimize decomposition .

- Byproduct Formation : Introduce scavengers (e.g., polymer-bound trisamine) to sequester excess sulfonyl chloride. Monitor intermediates via LC-MS .

- Scale-Up Challenges : Switch from batch to flow chemistry for exothermic steps (e.g., pyridazine ring closure), improving heat dissipation and reproducibility .

Q. How should contradictory data in enzyme inhibition studies be resolved?

- Methodological Answer : Contradictions (e.g., high in vitro activity but low cellular efficacy) may arise from:

- Membrane Permeability : Measure logP (e.g., shake-flask method) and compare with known cell-penetrant sulfonamides (logP ~2.5). Modify substituents (e.g., add methyl groups) to enhance lipophilicity .

- Off-Target Binding : Perform proteome-wide affinity profiling using CETSA (Cellular Thermal Shift Assay) or SPR (Surface Plasmon Resonance) to identify non-specific interactions .

- Metabolic Instability : Incubate with liver microsomes (human/rat) and analyze degradation via LC-QTOF. Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidative metabolism .

Q. What strategies are effective for elucidating structure-activity relationships (SAR)?

- Methodological Answer : Systematic SAR requires:

- Analog Library Synthesis : Prepare derivatives with variations in:

- Pyridazine substituents (e.g., 3-thiophene vs. 4-fluorophenyl) .

- Sulfonamide linkers (e.g., ethyl vs. propyl spacers) .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA on a dataset of 20+ analogs to correlate steric/electrostatic fields with bioactivity .

- Crystallographic Studies : Resolve ligand-enzyme co-crystal structures (e.g., PDB ID 3QQ) to identify critical hydrogen bonds (e.g., NH–O=S interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.